molecular formula C16H20N2OS B2526536 N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}pentanamide CAS No. 304895-25-8

N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}pentanamide

Cat. No.: B2526536
CAS No.: 304895-25-8
M. Wt: 288.41
InChI Key: YSDLFUGVAFXAMG-UHFFFAOYSA-N
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Description

N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}pentanamide is a useful research compound. Its molecular formula is C16H20N2OS and its molecular weight is 288.41. The purity is usually 95%.
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Scientific Research Applications

Pesticide Interaction and Residue Formation

Research has shown the transformation of herbicides in soil, where N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide interact to form an unexpected residue, demonstrating the compound's role in hybrid pesticide residue formation (Bartha, 1969).

Synthesis and Characterization of Derivatives

Studies have focused on the synthesis and characterization of various derivatives of N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}pentanamide for potential therapeutic applications. For instance, derivatives have been evaluated as new classes of angiotensin-II receptor antagonists, showing significant biological activities including antioxidant and antihypertensive potentials (Masood et al., 2023).

Anti-Inflammatory and Anticancer Activities

Celecoxib derivatives, structurally related to this compound, have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One particular study highlighted a compound showing promising anti-inflammatory and analgesic activities without causing significant tissue damage (Küçükgüzel et al., 2013).

Anticancer Evaluation

Research into this compound derivatives has also demonstrated potential anticancer activities. For example, certain derivatives were shown to exhibit moderate to excellent anticancer activity against various cancer cell lines, highlighting the compound's potential in cancer therapy (Ravinaik et al., 2021).

Antitubercular Agents

Derivatives have been identified with antibacterial action, particularly against Mycobacterium tuberculosis, showcasing the potential of this compound derivatives as antitubercular agents. Some compounds displayed better antibacterial activity at minimum inhibitory concentrations compared to the reference drug Isoniazide (Nagaladinne et al., 2020).

Novel Derivatives Synthesis

The synthesis and characterization of new derivatives, such as dipeptide mimetics with hydantoin moiety, have been reported, contributing to the development of novel compounds with potential pharmacological properties (Todorov & Naydenova, 2010).

PPARgamma Agonists for Skin Diseases

Alpha-lipoic acid-based derivatives, similar in structure to this compound, were prepared and shown to be potent activators of PPARgamma, suggesting their efficacy as oral and topical agents for treating inflammatory skin conditions (Venkatraman et al., 2004).

Properties

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-3-4-5-15(19)18-16-17-11-14(20-16)10-13-8-6-12(2)7-9-13/h6-9,11H,3-5,10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDLFUGVAFXAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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